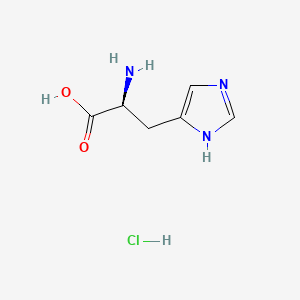

Histidine Monohydrochloride

Description

The exact mass of the compound L-Histidine hydrochloride is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antioxidant; Reducing. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.ClH/c7-5(6(10)11)1-4-2-8-3-9-4;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNNVYOVQUKYSC-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

70605-39-9, 6027-02-7 | |

| Record name | Poly(L-histidine hydrochloride) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70605-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Histidine, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6027-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3020700 | |

| Record name | L-Histidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fine white crystals; [Sigma-Aldrich MSDS], 645-35-2: Solid; [Sigma-Aldrich MSDS] 7048-02-4: Monohydrate: White crystalline solid; [Alfa Aesar MSDS] | |

| Record name | Histidine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14673 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Histidine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15174 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

645-35-2, 1007-42-7, 6459-59-2 | |

| Record name | (-)-Histidine monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Histidine hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1007-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Histidine monohydrochloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Histidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Histidine, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006459592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Histidine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Histidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-histidine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Histidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HISTIDINE MONOHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D5Q932XM6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance in Biological Systems and Research Context

L-histidine hydrochloride's importance stems from the fundamental roles of its constituent amino acid, L-histidine, in living organisms and its utility as a research reagent. rpicorp.com

The imidazole (B134444) side chain of histidine is a key feature, allowing it to act as both a proton donor and acceptor at physiological pH. chinaaminoacid.comnih.gov This property is crucial for the catalytic activity of many enzymes, where histidine residues often participate in acid-base catalysis. nih.govnih.gov For instance, in enzymes like serine esterases and carbonic anhydrases, histidine acts as a proton shuttle, facilitating biochemical reactions. nih.govwikipedia.org

Beyond its catalytic function, L-histidine is a vital component of proteins, contributing to their structure and function. chinaaminoacid.com It is also a precursor for the biosynthesis of several important biological molecules, including histamine (B1213489), a key mediator of immune responses and neurotransmission, and carnosine, a dipeptide with antioxidant properties found in muscle tissue. wikipedia.orghimedialabs.com Furthermore, histidine residues are adept at chelating metal ions such as zinc, copper, and iron, a property essential for the function of many proteins and enzymes, including those with zinc-finger motifs involved in DNA transcription. nih.govvkm.no

In the realm of academic research, L-histidine hydrochloride is widely used due to its stability and solubility. rpicorp.com It is a common component of cell culture media, providing the essential amino acid L-histidine to support cell growth and viability. rpicorp.comnetascientific.com Its buffering capacity is particularly valuable in biopharmaceutical formulations, where it helps to maintain a stable pH, crucial for the integrity and solubility of protein-based therapeutics like monoclonal antibodies. pfanstiehl.compfanstiehl.com

Table 1: Key Biological and Research Roles of L-Histidine Hydrochloride

| Role | Description | Key Functions |

|---|---|---|

| Enzyme Catalysis | Acts as a catalytic residue in many enzymes. | Proton shuttling, acid-base catalysis. nih.govnih.gov |

| Protein Structure | A fundamental building block of proteins. | Contributes to the three-dimensional structure and function of proteins. chinaaminoacid.com |

| Biosynthetic Precursor | Serves as a starting molecule for other biomolecules. | Precursor to histamine and carnosine. wikipedia.orghimedialabs.com |

| Metal Ion Chelation | Binds to various metal ions. | Essential for the function of metalloproteins and enzymes. nih.govvkm.no |

| Cell Culture | An essential component of cell culture media. | Supports cell growth and proliferation in vitro. rpicorp.comnetascientific.com |

| Biopharmaceutical Formulation | Used as an excipient in drug formulations. | Acts as a buffering agent to stabilize protein-based drugs. pfanstiehl.compfanstiehl.com |

Historical Perspectives of L Histidine Research

The journey of L-histidine research began with its discovery in 1896 by Albrecht Kossel and Sven Gustaf Hedin. wikipedia.orgebi.ac.uk The name "histidine" is derived from the Greek word "histos," meaning tissue, reflecting its initial isolation from tissue sources. wikipedia.orgebi.ac.uk Early research focused on establishing its chemical structure and understanding its role as a fundamental component of proteins.

A significant milestone in histidine research was the elucidation of its biosynthetic pathway. These studies, primarily conducted in microorganisms like E. coli and Salmonella typhimurium, were instrumental in uncovering fundamental principles of gene regulation, such as the operon model. nih.gov The pathway itself is a complex, ten-step process that starts from phosphoribosyl pyrophosphate (PRPP). nih.gov

The recognition of histidine's role in enzyme catalysis marked another critical advancement. Studies on enzymes like ribonuclease revealed the presence of histidine residues at the active site, highlighting their direct involvement in biochemical reactions. researchgate.net The discovery that chemical modification of these histidine residues led to a loss of enzyme activity provided strong evidence for their catalytic function. ujms.net

The latter half of the 20th century saw an expansion of research into the diverse physiological roles of histidine and its derivatives. The identification of histidine as a precursor to histamine (B1213489) opened up new avenues of investigation into its role in immunology and neurobiology. wikipedia.org Similarly, the discovery of carnosine and its antioxidant properties shed light on the protective functions of histidine-containing dipeptides. himedialabs.com

Current Research Frontiers and Emerging Trends

L-Histidine Hydrochloride in Protein Synthesis and Structure

L-histidine is one of the 22 proteinogenic amino acids, meaning it is genetically coded for and incorporated into proteins during translation. wikipedia.org Its unique imidazole side chain confers properties that are critical not only for the direct synthesis of polypeptide chains but also for the subsequent folding, stability, and function of the resulting protein. numberanalytics.combyjus.com

During protein synthesis, a process also known as translation, messenger RNA (mRNA) sequences are read by ribosomes to assemble amino acids into a specific order. wikipedia.org Each amino acid, including L-histidine, is brought to the ribosome by a corresponding transfer RNA (tRNA) molecule. chinaaminoacid.com The enzyme aminoacyl-tRNA synthetase is responsible for attaching the correct amino acid to its tRNA. nih.gov L-histidine is then covalently linked into the growing polypeptide chain via a peptide bond, as dictated by the genetic code. wikipedia.orgchinaaminoacid.com

The structure and stability of a protein are heavily influenced by the interactions between its amino acid side chains. The imidazole side chain of histidine is particularly versatile. nih.gov It is aromatic and can engage in stabilizing pi-stacking interactions with other aromatic residues. byjus.comnih.gov Furthermore, it can act as both a hydrogen bond donor and acceptor, contributing to the intricate network of hydrogen bonds that stabilize a protein's three-dimensional structure. numberanalytics.comnih.gov The ability of histidine to coordinate with metal ions also plays a role in stabilizing the folded structures of many proteins. rsc.org

The pKa of the imidazole side chain is approximately 6.0, which is close to physiological pH. numberanalytics.comcreative-proteomics.com This means that small shifts in the local pH environment can change its protonation state, allowing it to participate in electrostatic interactions that are crucial for both protein stability and function. numberanalytics.comreddit.com

Histidine is one of the most common amino acids found in enzyme active sites due to the chemical versatility of its imidazole ring. numberanalytics.comnih.gov Its ability to act as both a proton donor and acceptor at physiological pH makes it an exceptionally effective catalyst. ijarsct.co.innih.gov

Role in Enzyme Catalysis and Active Site Functionality

Proton Shuttling Mechanisms

A key catalytic function of histidine is its role as a general acid-base catalyst. ijarsct.co.inbasicmedicalkey.com The imidazole ring can accept a proton (acting as a base) and then donate it to another molecule (acting as an acid) in a process often called a proton shuttle. wikipedia.orggsu.edu This ability to transfer protons is critical for many enzymatic reactions. nih.govacs.org For example, in the catalytic triad (B1167595) of serine proteases like chymotrypsin, a histidine residue (Histidine-57) abstracts a proton from a serine residue, which activates the serine to act as a nucleophile and attack the substrate. basicmedicalkey.comwikipedia.orgvaia.com In carbonic anhydrases, a histidine proton shuttle rapidly transfers protons away from a zinc-bound water molecule, regenerating the active form of the enzyme. wikipedia.org

Metal Ion Coordination in Enzyme Active Sites

The nitrogen atoms in the imidazole ring of histidine are excellent ligands for coordinating with metal ions. byjus.comwikipedia.orgnih.gov This makes histidine a crucial residue in the active sites of many metalloenzymes. rsc.orgnumberanalytics.com By binding to metal cofactors such as zinc (Zn²⁺), copper (Cu²⁺), iron (Fe²⁺), and manganese (Mn²⁺), histidine helps to:

Position the metal ion correctly for its catalytic role. ijarsct.co.in

Stabilize the protein's structure . rsc.org

Modulate the metal ion's reactivity to facilitate the chemical reaction. nih.gov

Examples of histidine's role in metal coordination are widespread. In hemoglobin and myoglobin, a histidine residue coordinates with the iron atom in the heme group, which is essential for oxygen transport. wikipedia.orgnih.gov In many zinc finger proteins, which are often involved in DNA binding, zinc ions are coordinated by histidine and cysteine residues, stabilizing the protein's fold. nih.govwikipedia.org Carbonic anhydrase features a zinc ion in its active site coordinated by three histidine residues, which is vital for its function of hydrating carbon dioxide. nih.govnumberanalytics.com

Table 1: Examples of Histidine's Role in Metalloenzymes

| Enzyme/Protein | Metal Ion | Role of Histidine | Citation(s) |

|---|---|---|---|

| Hemoglobin/Myoglobin | Iron (Fe²⁺) | Coordinates the heme iron, essential for oxygen binding. | wikipedia.org, nih.gov |

| Carbonic Anhydrase | Zinc (Zn²⁺) | Three histidine residues coordinate the catalytic zinc ion. | nih.gov, numberanalytics.com |

| Superoxide (B77818) Dismutase | Copper (Cu²⁺), Zinc (Zn²⁺) | Histidine residues coordinate the copper ion in the active site. | wikipedia.org |

| Zinc Finger Proteins | Zinc (Zn²⁺) | Coordinates the zinc ion to stabilize the protein's folded structure. | nih.gov, wikipedia.org |

| Laccase | Copper (Cu²⁺) | Imidazole sidechains bind to copper centers in the active site. | wikipedia.org |

Stabilization of Enzyme Activity In Vitro

In laboratory and pharmaceutical settings, L-histidine, often in its hydrochloride salt form for improved solubility, is widely used as a buffering agent and stabilizer in protein formulations, particularly for monoclonal antibodies (mAbs). nih.govpfanstiehl.com Its effectiveness stems from several properties.

The buffering capacity of histidine is optimal near neutral pH, which helps maintain a stable pH environment that is critical for the structural integrity and activity of many proteins. nih.govpfanstiehl.com Beyond its buffering role, research suggests that histidine provides stability through other mechanisms. Molecular dynamics simulations indicate that histidine molecules can shield solvent-exposed hydrophobic regions on a protein's surface. nih.govacs.orgnih.gov This "shielding" reduces the propensity for protein-protein interactions that can lead to aggregation, a common cause of protein inactivation. nih.govnih.gov Additionally, histidine's ability to chelate trace metal ions can prevent metal-catalyzed oxidation, further protecting the protein from degradation. pfanstiehl.compfanstiehl.com Studies have shown that histidine buffers can improve the stability of enzymes like lactate (B86563) dehydrogenase (LDH) during stressful processes such as freeze-drying. researchgate.net

Protein-Ligand Interactions

The imidazole side chain of histidine is a versatile participant in molecular interactions within proteins. nih.gov It can engage in hydrogen bonding, where it acts as both a donor and acceptor, and can also be involved in cation-π and hydrogen-π interactions. chinaaminoacid.comnih.gov Furthermore, the basic nitrogen atom in the imidazole ring can act as a coordinating ligand for metal cations. nih.gov These properties make histidine crucial for the structure and function of many proteins, particularly in the context of protein-ligand interactions where it helps stabilize the binding of small molecules, ions, or other proteins. chinaaminoacid.com

A critical example of L-histidine's role in protein-ligand interactions is found in hemoglobin, the protein responsible for oxygen transport in the blood. chinaaminoacid.com Histidine residues are key components in the oxygen-binding pocket of hemoglobin. chinaaminoacid.comnih.gov

The "distal histidine" (His-E7) in both the alpha and beta subunits of hemoglobin plays a crucial role in regulating the binding of oxygen. nih.govnih.gov It achieves this by forming a hydrogen bond with the bound oxygen molecule, which stabilizes the hemoglobin-oxygen complex. nih.govchegg.compnas.org This interaction is a key determinant in the protein's ability to discriminate between oxygen and other potential ligands like carbon monoxide. nih.gov

Systematic studies involving the replacement of the distal histidine with other amino acids have demonstrated its importance. Such mutations lead to a significant increase in the rate of oxygen dissociation, confirming the stabilizing effect of the hydrogen bond formed by the native histidine. nih.govnih.gov The distal histidine also acts as a gate for ligands entering the heme pocket. nih.gov In the deoxyhemoglobin state, a water molecule hydrogen-bonded to the distal histidine must be displaced before a ligand can bind to the heme iron. nih.gov

The "proximal histidine" (His-F8), on the other hand, directly coordinates with the heme iron atom, anchoring the heme group within the protein structure. quizlet.com When oxygen binds to the heme iron, it pulls the iron atom into the plane of the heme, a movement that is transmitted through the proximal histidine to the rest of the protein, triggering a conformational change that increases the oxygen affinity of the other subunits. quizlet.com

Table 1: Key Histidine Residues in Hemoglobin and Their Functions

| Histidine Residue | Location | Primary Function | Mechanism of Action |

| Distal Histidine (His-E7) | In the heme pocket, near the oxygen binding site but not directly bonded to the iron. | Stabilizes bound oxygen and acts as a gate for ligand entry. nih.govchegg.compnas.org | Forms a hydrogen bond with the bound O₂ molecule; sterically hinders the binding of other ligands. nih.govnih.gov |

| Proximal Histidine (His-F8) | Directly coordinated to the heme iron atom. | Anchors the heme group and transduces conformational changes upon oxygen binding. quizlet.com | The bond between the proximal histidine and the heme iron links oxygen binding to changes in the protein's quaternary structure. quizlet.com |

Metabolic Pathways and Derivatives of L-Histidine Hydrochloride

L-histidine serves as a precursor for the synthesis of several important biological molecules, including histamine (B1213489) and carnosine. chinaaminoacid.comwikipedia.org

Histamine is a biogenic amine with diverse physiological roles, including involvement in the immune response, gastric acid secretion, and neurotransmission. wikipedia.orgwikipedia.org It is synthesized from L-histidine and subsequently broken down by specific enzymes. nih.govwikipedia.org

The synthesis of histamine from L-histidine is a one-step reaction catalyzed by the enzyme L-histidine decarboxylase (HDC). wikipedia.orgwikipedia.orgnih.gov This enzyme is the sole and primary catalyst for histamine production in mammals. wikipedia.orgfrontiersin.org HDC utilizes pyridoxal-5'-phosphate (PLP) as a cofactor and removes the carboxyl group from L-histidine to produce histamine. wikipedia.orgresearchgate.net The activity of HDC is crucial for maintaining appropriate levels of histamine in various tissues, including mast cells, basophils, stomach parietal cells, and histaminergic neurons. nih.gov

Once released, histamine is rapidly inactivated through two main degradation pathways involving two primary enzymes. wikipedia.orgnih.gov

Diamine Oxidase (DAO): This enzyme is primarily responsible for the metabolism of ingested histamine and is found in the small intestine, placenta, and kidneys. nih.govresearchgate.net DAO catalyzes the oxidative deamination of histamine. researchgate.net

Histamine-N-methyltransferase (HNMT): This enzyme inactivates histamine in the intracellular space, particularly in the central nervous system. wikipedia.orgnih.gov HNMT transfers a methyl group from S-adenosyl-L-methionine (SAM) to the imidazole ring of histamine. mdpi.com

The resulting metabolites are further processed by other enzymes, such as monoamine oxidase B (MAO-B) and aldehyde dehydrogenase (ALDH2), before being excreted. wikipedia.org

Table 2: Key Enzymes in Histamine Metabolism

| Enzyme | Abbreviation | Function | Location |

| L-Histidine Decarboxylase | HDC | Synthesizes histamine from L-histidine. wikipedia.org | Mast cells, basophils, parietal cells, histaminergic neurons. nih.gov |

| Diamine Oxidase | DAO | Degrades extracellular histamine. nih.gov | Small intestine, placenta, kidneys. researchgate.net |

| Histamine-N-methyltransferase | HNMT | Degrades intracellular histamine. nih.gov | Central nervous system, liver. wikipedia.orgmdpi.com |

Carnosine and its related dipeptides are found in high concentrations in muscle and brain tissues. nih.govwikipedia.org

Carnosine (β-alanyl-L-histidine) is synthesized from L-histidine and β-alanine by the enzyme carnosine synthase (CARNS1), an ATP-dependent ligase. researchgate.netmdpi.com This dipeptide is abundant in skeletal muscle and the brain and is known for its pH-buffering and antioxidant properties. nih.govcreative-proteomics.com

Other related dipeptides include:

Anserine (β-alanyl-Nπ-methyl-L-histidine): This dipeptide is formed by the methylation of carnosine, a reaction catalyzed by carnosine N-methyltransferase. nih.govresearchgate.net

Balenine (β-alanyl-Nτ-methyl-L-histidine): Another methylated derivative of carnosine. nih.gov

Homocarnosine (γ-aminobutyryl-L-histidine): This dipeptide is found in the central nervous system and is also synthesized by carnosine synthase, but using γ-aminobutyric acid (GABA) instead of β-alanine. mdpi.comaginganddisease.org

The degradation of carnosine is carried out by enzymes called carnosinases. researchgate.netmdpi.com

Table 3: L-Histidine-Containing Dipeptides

| Dipeptide | Composition | Synthesizing Enzyme | Primary Tissues |

| Carnosine | β-alanine + L-histidine | Carnosine Synthase (CARNS1) | Skeletal muscle, brain. nih.govwikipedia.org |

| Anserine | β-alanine + Nπ-methyl-L-histidine | Carnosine N-methyltransferase | Skeletal muscle, brain (in some vertebrates). nih.gov |

| Balenine | β-alanine + Nτ-methyl-L-histidine | Not explicitly detailed | Marine mammals, some reptiles. nih.gov |

| Homocarnosine | γ-aminobutyric acid (GABA) + L-histidine | Carnosine Synthase (CARNS1) | Central nervous system. mdpi.comaginganddisease.org |

Biochemical and Physiological Aspects of L-Histidine Hydrochloride

L-Histidine hydrochloride, the salt form of the essential amino acid L-histidine, plays a multifaceted role in human biochemistry and physiology. rpicorp.com Its unique imidazole side chain is central to a variety of biological functions, from the synthesis of vital compounds to the maintenance of cellular homeostasis. This article explores the specific biochemical pathways and physiological functions involving L-histidine.

L Histidine Hydrochloride in Biomedical and Pharmaceutical Research

Research on Therapeutic Applications and Disease Mechanisms

L-Histidine hydrochloride, as a salt of the essential amino acid L-histidine, is a focal point in biomedical and pharmaceutical research due to its integral role in numerous physiological processes. nih.govmarknature.com Its involvement in protein synthesis, immune regulation, and neurotransmission underpins its investigation across a spectrum of diseases. marknature.com As a precursor to histamine (B1213489) and carnosine, L-histidine's therapeutic potential is being explored in conditions ranging from inflammatory disorders to metabolic and neurological diseases. xtend-life.comnbinno.com

Role in Inflammatory and Immune Responses

L-Histidine hydrochloride is investigated for its significant role in modulating inflammatory and immune responses, primarily through its precursor relationship with histamine. xtend-life.comnbinno.com Histamine is a key mediator in localized immune reactions and is synthesized via the decarboxylation of L-histidine. 1mg.comnih.gov Research indicates that tissue histamine levels can be influenced by dietary L-histidine intake. 1mg.com

Histamine itself has a dual nature, capable of promoting both inflammatory and regulatory responses, which contributes to its role in various pathological and homeostatic processes. nih.gov The immunomodulatory and antioxidant activities of histamine are a subject of ongoing research. 1mg.com For instance, histamine can activate suppressor T cells, which possess H2 receptors, suggesting a potential therapeutic avenue for conditions like rheumatoid arthritis. 1mg.comdrugbank.com

Furthermore, L-histidine's antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS). nih.gov In a study involving Salmonella-challenged mice, L-histidine demonstrated anti-inflammatory and antisecretory effects by reducing fluid accumulation and protecting intestinal tissue from damage. nih.gov This protective effect was linked to the imidazole (B134444) ring's capacity to scavenge ROS generated during the acute inflammatory response. nih.gov

Investigations in Neurological Disorders and Cognition (e.g., Alzheimer's Disease, Memory Retrieval)

The role of L-histidine in neurological health and cognitive function is an active area of investigation, with studies exploring its potential in conditions like Alzheimer's disease and its effects on memory. nih.govebsco.com The central mechanism is often linked to its role as a precursor to the neurotransmitter histamine, which is involved in various functions within the central nervous system. researchgate.net

A clinical trial has been designed to investigate oral histidine supplementation as a potential therapeutic modality for Alzheimer's disease. clinicaltrials.gov The hypothesis is that increasing histidine levels will lead to higher brain concentrations of anserine, carnosine, and histamine, which may improve cognition through mechanisms such as increased blood flow, neurogenesis, and autophagy of beta-amyloid protein. clinicaltrials.gov

Preclinical studies have also shown promising results. In mice, oral histidine intake has been demonstrated to replenish brain histamine levels and improve working memory, particularly under conditions of sleep deprivation. researchgate.net Research also suggests that insufficient dietary histidine can lead to reduced brain histamine content and may cause anxiety-like behaviors. researchgate.net Furthermore, studies on human subjects with high fatigue and sleep disruption scores have indicated that daily histidine ingestion may lessen fatigue, enhance performance on working memory tasks, and improve feelings of clear thinking and attentiveness. nih.gov

Studies in Metabolic Syndrome and Diabetes

L-Histidine supplementation has been a subject of research in the context of metabolic syndrome and diabetes, with studies indicating potential benefits in improving insulin (B600854) resistance and other related markers. nih.govmdpi.com Metabolic syndrome is characterized by a cluster of conditions including insulin resistance, obesity, and dyslipidemia, which elevate the risk of cardiovascular disease and type 2 diabetes. nih.gov

Research in obese women with metabolic syndrome has shown that L-histidine supplementation can significantly improve insulin sensitivity. nih.govresearchgate.net In one randomized controlled trial, participants receiving histidine showed improvements in insulin resistance, along with reductions in body mass index, waist circumference, body fat, and markers of systemic inflammation such as TNF-α and IL-6. nih.govnih.gov These findings suggest that histidine's anti-inflammatory and antioxidant properties may contribute to its beneficial effects on metabolic health. nih.gov

Animal studies have provided further support for these observations. In rodent models of diabetes and metabolic syndrome, histidine or carnosine supplementation has been effective in improving insulin resistance and plasma lipid levels. nih.gov The proposed mechanisms include the regulation of gluconeogenesis in the brain, which can help in glycemic control by reducing hepatic glucose output. nih.gov

Table 1: Effects of L-Histidine Supplementation in Human Studies on Metabolic Syndrome

| Study Population | Intervention | Duration | Key Findings | Reference |

|---|---|---|---|---|

| Obese women with metabolic syndrome | 4 g/day L-Histidine | 12 weeks | Improved insulin sensitivity; Decreased BMI, waist circumference, body fat, and markers of systemic inflammation. | nih.gov |

| Subjects with prediabetes | Supplement containing carnosine (200 mg/day), cinnamon, and chromium | 4 months | Decrease in fasting plasma glucose levels; Increase in fat-free mass. | nih.gov |

Research on Atopic Dermatitis

Research has highlighted the potential of L-histidine in the management of atopic dermatitis (AD), a chronic inflammatory skin condition characterized by a compromised skin barrier. examine.comed.ac.uk This line of inquiry stems from the crucial role of L-histidine as a component of filaggrin, a protein essential for maintaining the integrity of the skin's moisture barrier. examine.comsocietyforscience.org Individuals with atopic dermatitis often have reduced levels of filaggrin. examine.com

Upon proteolysis, filaggrin releases L-histidine, which is a key component of the skin's natural moisturizing factor (NMF). ed.ac.uknih.gov It is hypothesized that L-histidine supplementation can augment both filaggrin and NMF levels, thereby enhancing skin barrier function and reducing the severity of AD. nih.gov

Several clinical studies have investigated the effects of oral L-histidine supplementation in patients with atopic dermatitis. A randomized, double-blind, placebo-controlled pilot study in adults with AD found that daily oral L-histidine significantly reduced disease severity after four weeks of treatment. ed.ac.uknih.gov Similarly, a study in young children with AD showed a significant reduction in the Eczema Area and Severity Index (EASI) scores after 12 weeks of L-histidine supplementation. examine.comnih.gov In vitro studies have also demonstrated that L-histidine can increase filaggrin formation and improve skin barrier function in human skin-equivalent models. ed.ac.uk

Table 2: Clinical Studies on L-Histidine Supplementation for Atopic Dermatitis

| Study Population | Intervention | Duration | Primary Outcome Measure | Result | Reference |

|---|---|---|---|---|---|

| Adults with AD (n=24) | Oral L-histidine | 4 weeks | SCORing Atopic Dermatitis (SCORAD) | 34% reduction in disease severity | ed.ac.uknih.gov |

| Children with AD (n=49) | 0.8 grams of L-histidine daily | 12 weeks | Eczema Area and Severity Index (EASI) | Statistically significant improvement in overall EASI score | examine.com |

Exploration in Ulcers and Inflammatory Bowel Diseases

L-Histidine has been explored for its potential therapeutic benefits in ulcers and inflammatory bowel diseases (IBD), such as Crohn's disease and ulcerative colitis. nih.govnbinno.com These conditions are characterized by chronic inflammation of the gastrointestinal tract. auctoresonline.org The anti-inflammatory and anti-ulcer properties of L-histidine make it a candidate for investigation in this area. nbinno.com

Research has suggested that L-histidine may play a role in protecting the intestinal mucosa. nih.gov For example, in a mouse model of Salmonella-induced intestinal challenge, L-histidine was shown to reduce fluid accumulation and protect the intestinal tissue from damage. nih.gov This protective effect was attributed to its antioxidant properties, specifically its ability to scavenge reactive oxygen species that contribute to inflammation. nih.gov

More recent studies have delved into the molecular mechanisms involving histidine in the context of intestinal inflammation. Research has shown that intestinal inflammation in both mouse models of colitis and in IBD patients is associated with the loss of the histidine phosphatase LHPP and an increase in protein histidine phosphorylation in intestinal epithelial cells. nih.govmdpi.com This suggests that the phosphorylation status of histidine residues in proteins may play a significant role in the pathogenesis of colitis, opening new avenues for research into targeted therapies. nih.govmdpi.com

Potential in Malignancies (Cancer Research)

The role of L-histidine in cancer research is multifaceted, with studies exploring its potential to both modulate tumor growth and enhance the efficacy of existing cancer therapies. nih.gov The unique metabolic properties of histidine and its derivatives are at the center of this research. researchgate.net

Some studies suggest that histidine can influence the sensitivity of cancer cells to chemotherapeutic agents. For instance, there are reports that extracellular histidine can increase the sensitivity of cancer cells to methotrexate (B535133), a drug used for various cancers. nih.govcam.ac.uk In a mouse model of leukemia, combining methotrexate with histidine was found to reduce tumorigenesis. nih.gov

Furthermore, research on specific cancer types has yielded interesting findings. In hepatocellular carcinoma cells, exogenous histidine treatment was found to reduce the expression of tumor markers related to glycolysis, inflammation, angiogenesis, and stemness. nih.gov In pancreatic cancer, where circulating histidine levels are often low, combining histidine with the chemotherapeutic drug gemcitabine (B846) showed a more potent cytotoxic effect on cancer cells compared to individual treatments. mdpi.com The proposed mechanism involves histidine-induced oxidative stress and depletion of the amino acid pool in cancer cells, thereby enhancing the anticancer effect of gemcitabine. mdpi.com Another area of research involves the use of L-histidine in the synthesis of nanoparticles for cancer therapy. For example, L-histidine-capped silver nanoparticles have demonstrated anticancer potential against human cervical cancer cells. mdpi.com

Research on Muscle Performance and Recovery

L-histidine and its derivatives have been a subject of research interest for their potential role in muscle performance and recovery. This interest is primarily linked to histidine's function as a precursor to carnosine (β-alanyl-L-histidine), a dipeptide found in high concentrations in skeletal muscle. mdpi.com Carnosine plays a crucial role as an intracellular buffer, particularly during high-intensity, anaerobic exercise. mdpi.com By buffering the hydrogen ions that accumulate and cause a drop in pH (acidosis), carnosine helps to delay the onset of muscle fatigue, potentially improving muscular endurance and increasing training volume. mdpi.comswolverine.com

Research has explored the effects of supplementing with histidine or its related compounds. Studies suggest that increasing the availability of histidine can support the synthesis of carnosine. mdpi.com For instance, one study highlighted that beta-alanine, which combines with L-histidine to form carnosine, increased muscle carnosine content and improved high-intensity cycling capacity. swolverine.com The antioxidant properties of histidine, such as its ability to chelate metal ions and scavenge free radicals, may also contribute to its role in the context of physical activity. mdpi.com

| Focus of Research | Key Findings | References |

|---|---|---|

| Role as Carnosine Precursor | Histidine is a direct precursor to carnosine, a key intracellular buffer in muscles that can delay fatigue. | mdpi.comswolverine.com |

| Animal Study on Metabolism | In rats, histidine supplementation increased body weight and liver/kidney protein content but did not significantly alter muscle mass. It did increase ammonia, alanine, and glutamine synthesis in muscles. | nih.gov |

| Antioxidant Properties | Histidine exhibits antioxidant capabilities, including metal ion chelation and free radical scavenging, which are relevant to physical activity. | mdpi.com |

| Effect on Muscle Carnosine | Reviews indicate that the effect of direct histidine supplementation on increasing muscle carnosine levels has been inconsistent. | nih.gov |

Impact on Uraemic Anaemia

The role of L-histidine in the context of uraemic anaemia, or anaemia associated with chronic kidney disease (CKD), has been investigated with conflicting results. Some research suggests a beneficial role, positing that histidine is an essential amino acid for patients with uremia who may have negative plasma histidine levels. mdpi.comnih.gov According to this line of research, histidine is important for globin synthesis and erythropoiesis (the production of red blood cells) and may also enhance the absorption of iron. mdpi.comnih.gov Studies have found that L-histidine possesses antioxidant properties, such as scavenging free radicals and chelating divalent metal ions, which could help mitigate oxidative stress in CKD. mdpi.comnih.gov One report indicated that supplementing intravenous iron with histidine was more effective in treating anaemia in CKD patients than IV iron alone. mdpi.com

In contrast, a randomized, double-blind, controlled study assessed the effects of supplemental L-histidine on anaemia in 16 chronically uraemic patients and 26 patients on maintenance dialysis. nih.gov The results of this trial showed that haemoglobin and packed cell volume increased slightly and to a similar degree in both the placebo and histidine-treated groups. nih.gov The study concluded that supplementary L-histidine did not appear to improve anaemia in patients with uraemia or those undergoing maintenance dialysis. nih.gov

Despite the conflicting clinical evidence, some sources maintain that histidine supplementation is beneficial for managing anaemia associated with kidney failure. ebsco.com It is considered indispensable for uremic patients, and a deficiency has been shown to accentuate anaemia in this population. mdpi.com

| Study Type | Patient Population | Key Findings | Conclusion | References |

|---|---|---|---|---|

| Randomized, Double-Blind, Controlled Study | 16 chronically uraemic patients and 26 patients on maintenance dialysis | Haemoglobin and packed cell volume increased slightly and similarly in both histidine and placebo groups. | Supplementary L-histidine does not appear to improve anaemia. | nih.gov |

| Review/Evidence Synthesis | Patients with Chronic Kidney Disease (CKD) | Histidine is essential for globin synthesis, enhances iron absorption, and has antioxidant properties. Combined supplementation with IV iron was found to be more effective. | Advocates for the use of histidine to improve oxidative stress and anaemia in CKD. | mdpi.comnih.gov |

Research on Rheumatoid Arthritis

Research has established a link between L-histidine levels and rheumatoid arthritis (RA), a chronic autoimmune disease. Multiple studies have confirmed that patients with definite or classical rheumatoid arthritis have a statistically significant decrease in their blood histidine concentrations compared to healthy subjects. nih.gov This low serum histidine level has been correlated with measures of disease activity, including the Westergren sedimentation rate, grip strength, and hematocrit. nih.gov

This observation led to investigations into whether oral supplementation with L-histidine could be a therapeutic intervention for RA. A key randomized, placebo-controlled, double-blind trial was conducted to evaluate this possibility. nih.gov In this study, patients were treated for 30 weeks, and the results showed no significant advantage of histidine over placebo across the majority of clinical measurements. nih.gov However, the study did note two minor positive changes in the histidine group: a small decrease in rheumatoid factor titer and a small increase in hematocrit. nih.gov There was also suggestive evidence of a beneficial effect in patients with more active and prolonged disease, based on subjective evaluations by physicians and patients. nih.gov Ultimately, the study concluded that while histidine could not be advocated as a therapeutic agent for RA, further studies in specific patient subgroups might be justified. nih.gov

More recent research in animal models has explored different mechanisms. One study on rats with collagen-induced arthritis found that the oral administration of the probiotic Bifidobacterium animalis BD400 could alleviate RA symptoms by altering the gut microbiota and down-regulating certain compounds in the histidine metabolism pathway. frontiersin.org

| Study/Observation | Methodology | Key Findings | References |

|---|---|---|---|

| Serum Histidine Levels in RA Patients | Observational study of 285 RA patients and 67 healthy subjects | Confirmed significantly decreased blood histidine concentration in RA patients, correlating with disease activity. | nih.gov |

| L-histidine Supplementation Trial | Randomized, placebo-controlled, double-blind trial | No significant overall clinical advantage of histidine over placebo. Minor improvements in rheumatoid factor and hematocrit were noted. | nih.gov |

| Probiotics and Histidine Metabolism | Animal study (collagen-induced arthritis in rats) | A specific probiotic strain alleviated RA symptoms by altering histidine metabolism in the gut. | frontiersin.org |

Studies in Hartnup Disease and Amino Acid Transport Defects

Hartnup disease is a rare, autosomal recessive genetic disorder characterized by a defect in the transport of neutral amino acids, including L-histidine, across the apical brush border membrane of the small intestine and the renal proximal tubules. ufhealth.orgmdpi.com The condition is caused by mutations in the SLC6A19 gene, which encodes the B0AT1 neutral amino acid transporter. mdpi.comresearchgate.net

Studies in patients with Hartnup disease have provided significant insights into amino acid transport mechanisms. Research has shown that a primary defect in this disorder is the impaired reabsorption of neutral amino acids in the renal tubules. nih.govnih.gov This leads to a significant loss of these amino acids, including a large proportion of dietary histidine, in the urine. nih.govnih.gov

Interestingly, the impact on intestinal absorption appears to be less severe or is compensated for by other mechanisms. One study involving oral loading of L-histidine in two patients with Hartnup disease found no increase in fecal histidine, suggesting that intestinal absorption was not completely absent. nih.govnih.gov Despite the high oral dose, there was only a slight increase in plasma histidine levels, which was attributed to rapid elimination from the blood. nih.govnih.gov This rapid elimination was mainly due to a swift cellular uptake of histidine, which is thought to be a normal response in cells deprived of the amino acid due to renal losses. nih.govnih.gov This finding suggests that a generally impaired cellular transport of L-histidine is improbable in Hartnup disease; the most evident defect is in the renal tubules. nih.govnih.gov

| Transport Aspect | Observation in Hartnup Disease | References |

|---|---|---|

| Genetic Basis | Caused by mutations in the SLC6A19 gene, affecting the B0AT1 neutral amino acid transporter. | mdpi.comresearchgate.net |

| Renal Transport | Impaired reabsorption in the renal tubules, leading to significant urinary loss of L-histidine and other neutral amino acids. | nih.govnih.gov |

| Intestinal Absorption | Fecal loss of histidine is negligible, even after a high oral dose, suggesting some level of absorption occurs. | nih.govnih.gov |

| Plasma Levels & Cellular Uptake | Plasma histidine shows only a slight increase after oral loading due to rapid elimination from blood via efficient cellular uptake. | nih.govnih.gov |

Pharmaceutical Formulation and Manufacturing Applications

Excipient in Drug Formulations

L-histidine hydrochloride is widely utilized as an excipient in the pharmaceutical industry, particularly in the formulation of biopharmaceutical products. pharmaexcipients.comfishersci.com An excipient is an inactive substance formulated alongside the active pharmaceutical ingredient (API) of a medication. Amino acids are considered ideal excipients due to their natural origin and safety profile. nih.gov L-histidine, along with its hydrochloride salt, is frequently used as a buffering agent in these formulations. pharmaexcipients.com Its purpose is to maintain a stable pH, which is a critical factor for the stability and solubility of protein-based therapeutics like biologics and vaccines. fishersci.compfanstiehl.com

Stabilization of Biologics (e.g., Monoclonal Antibodies)

One of the most critical applications of L-histidine hydrochloride in pharmaceuticals is the stabilization of biologics, especially monoclonal antibodies (mAbs). pfanstiehl.com Monoclonal antibodies are protein-based therapeutics that are susceptible to degradation, aggregation (clumping), and loss of activity during manufacturing, storage, and transportation. pfanstiehl.comnih.gov L-histidine is a widely used buffer in mAb formulations specifically because it is known to reduce this aggregation. nih.govmanchester.ac.ukbohrium.com

The stabilizing effect of histidine is multifaceted and not solely dependent on one mechanism:

Buffering Capacity: Histidine has an ideal buffering range (pH 5.5-7.4), which is close to the pH at which most mAbs exhibit optimal stability. nih.govresearchgate.net By maintaining a stable pH, it prevents pH-induced changes that could lead to protein instability. pfanstiehl.com

Shielding of Hydrophobic Regions: Molecular dynamics studies suggest that the primary stabilizing mechanism involves histidine molecules shielding the solvent-exposed hydrophobic regions on the surface of the antibody. nih.gov This "buffer adsorption" onto the protein surface reduces the propensity for protein molecules to aggregate with each other. nih.gov

Metal Ion Chelation: L-histidine hydrochloride has metal-chelating properties, allowing it to bind metal ions like copper and iron. pfanstiehl.com This action helps prevent metal-catalyzed oxidation and degradation of the antibody. pfanstiehl.com

Maintaining Solubility: By contributing to a stable formulation environment, histidine helps maintain the solubility of the mAbs, preventing the precipitation that would compromise the efficacy and safety of the final drug product. pfanstiehl.com

This ability to enhance the stability of biologics makes L-histidine hydrochloride a critical component in the formulation of many successful therapeutic protein products. nih.gov

Buffering Capacity in Formulations

The primary role of L-histidine and its hydrochloride salt in pharmaceutical formulations is to act as a buffering agent. pharmaexcipients.com A stable pH is a critical factor for maintaining the structural integrity, solubility, and stability of protein therapeutics. pfanstiehl.compfanstiehl.com L-histidine is particularly effective due to the pKa of its imidazole side chain, which is approximately 6.0. pharmaexcipients.comresearchgate.net This makes it an excellent buffer for formulations requiring a pH in the range of 5.5 to 6.5. pharmaexcipients.com Furthermore, its buffering capacity is also significant at physiological pH (around 7.4), which helps in creating an environment that mimics conditions within the human body, thereby ensuring the stability of biotherapeutics like monoclonal antibodies (mAbs) during both production and storage. pfanstiehl.compfanstiehl.com

Table 1: Buffering Properties of L-Histidine

| Property | Value/Range | Significance in Formulations |

| pKa (Imidazole Side Chain) | ~6.0 | Provides optimal buffering capacity in the weakly acidic pH range of 5.5-6.5, which is common for monoclonal antibody formulations. pharmaexcipients.comresearchgate.net |

| Effective Buffering at Physiological pH | ~7.4 | Helps maintain protein stability in conditions mimicking the human body. pfanstiehl.compfanstiehl.com |

| Mechanism | Proton exchange via the imidazole ring | Allows for the absorption of excess acid or base, preventing significant shifts in the formulation's pH. |

Prevention of Metal-Catalyzed Oxidation

Protein therapeutics are susceptible to degradation through oxidation, a process that can be accelerated by the presence of trace metal ions such as iron (Fe) and copper (Cu). pfanstiehl.comnih.gov These ions can catalyze the formation of reactive oxygen species (ROS) through reactions like the Fenton and Fenton-like reactions with hydrogen peroxide. nih.govnih.gov L-histidine hydrochloride possesses metal-chelating properties, allowing it to bind these metal ions. pfanstiehl.compfanstiehl.com By sequestering metal ions, histidine acts as a protective agent, mitigating the risk of metal-catalyzed oxidative damage to the protein. pfanstiehl.comnih.gov

Enhancement of Protein Solubility and Prevention of Aggregation

Maintaining protein solubility and preventing aggregation are paramount for the efficacy and safety of biopharmaceutical products. pfanstiehl.comnih.gov Protein aggregation can lead to a loss of therapeutic activity and may induce an immunogenic response. nih.gov L-histidine hydrochloride is widely used to enhance the solubility and stability of proteins, particularly high-concentration monoclonal antibody formulations. pfanstiehl.compfanstiehl.comnih.gov

The mechanism behind this stabilizing effect is multifaceted. Research suggests that histidine can impede monomer loss from solutions, even at elevated temperatures, indicating it stabilizes both native and non-native protein structures. nih.gov Molecular dynamics studies propose that histidine molecules can shield the solvent-exposed hydrophobic regions on a protein's surface. nih.gov This shielding action reduces the protein-protein interactions that often lead to aggregation. nih.gov Experimental studies have confirmed that histidine buffer provides better stability against aggregation compared to other buffers like citrate. nih.gov Furthermore, increasing the concentration of histidine has been shown to inhibit aggregation more effectively and can also reduce the viscosity of high-concentration antibody solutions, which is beneficial for manufacturing and administration. researchgate.net

Role in Organ Preservation and Myocardial Protection Solutions

Beyond its use in biopharmaceutical formulations, L-histidine is a key component in solutions designed for the preservation of organs for transplantation and for protecting the heart during cardiac surgery. nih.govcustodiol.com Its strong buffering capacity is crucial in these applications to counteract the acidosis that occurs during ischemia (lack of blood flow). custodiol.comahajournals.org

Histidine-Tryptophan-Ketoglutarate (HTK) solution, also known as Custodiol®, is a widely used organ preservation fluid that leverages the high buffering capacity of histidine. researchgate.net In HTK and similar solutions like Celsior, histidine helps to buffer the extracellular space, maintaining a more physiological pH. This action is critical for inactivating the organ by removing extracellular sodium and calcium, thus reducing metabolic demand and preserving cellular integrity during cold storage.

In the context of myocardial protection, histidine-buffered cardioplegic solutions are used to arrest the heart and protect the heart muscle from ischemic injury during open-heart surgery. nih.govahajournals.org Clinical studies have shown that histidine-containing solutions provide effective protection and are associated with excellent recovery of heart pump performance post-surgery. nih.gov The powerful buffering from histidine helps maintain intracellular pH, which may augment anaerobic glycolysis, thereby preserving high-energy phosphates like ATP and improving the recovery of contractile function in the heart muscle. ahajournals.org

Table 2: Composition of Selected Histidine-Containing Organ Preservation Solutions

| Component (mmol/L) | Celsior (CE) | Histidine-Tryptophan-Ketoglutarate (HTK) | University of Wisconsin (UW) |

| Sodium | 100 | 15 | 29 |

| Potassium | 15 | 9 | 125 |

| Calcium | 0.25 | 0.015 | 0 |

| Magnesium | 13 | 4 | 5 |

| Chloride | 40 | 50 | 0 |

| Histidine/Histidine-HCl | 30 | 198 | 0 |

| Tryptophan | 0 | 2 | 0 |

| Ketoglutarate | 0 | 1 | 0 |

| Lactobionate | 80 | 0 | 100 |

| Mannitol | 60 | 30 | 0 |

| Glutathione (B108866) (reduced) | 3 | 0 | 3 |

| pH | 7.3 | 7.0-7.2 | 7.4 |

| Osmolarity (mOsm/L) | 320 | 310 | 320 |

Data compiled from multiple sources. nih.gov

L Histidine Hydrochloride in Agricultural and Environmental Research

Plant Physiology and Stress Response Studies

In the realm of plant science, L-histidine is recognized for its critical role in growth, development, and adaptation to environmental challenges. frontiersin.org Research has particularly focused on its hydrochloride form for its stability and solubility, facilitating its application in experimental studies.

Soil salinization is a major abiotic stress that curtails agricultural productivity worldwide by adversely affecting plant growth and development. nih.gov Recent studies have highlighted the potential of L-histidine to mitigate the detrimental effects of salt stress on crops. nih.gov

Research on Zea mays (maize) has demonstrated that the application of histidine can significantly enhance the plant's tolerance to salt stress. nih.gov When maize roots were subjected to high salinity (100 mM NaCl), treatment with histidine led to notable improvements in root morphology. frontiersin.org Specifically, it increased the total root length, projected area, surface area, and the number of root furcations and tips. frontiersin.org This enhancement of the root system is crucial for water and nutrient uptake, particularly under stressful conditions.

At the cellular level, histidine plays a key role in reducing oxidative damage caused by salt stress. researchgate.net High salinity induces the overproduction of reactive oxygen species (ROS) such as superoxide (B77818) anion radicals (O₂⁻) and hydrogen peroxide (H₂O₂), which can damage cellular components. frontiersin.orgnih.gov Studies have confirmed that histidine treatment significantly reduces the accumulation of these ROS and decreases the levels of malondialdehyde, a marker of lipid peroxidation. nih.gov This protective effect is attributed to the enhanced activity of antioxidant enzymes, including superoxide dismutase, peroxidase, and catalase, which are bolstered by the presence of histidine. nih.govnih.gov

Table 1: Effect of L-Histidine on Maize Root Morphology Under Salt Stress

| Parameter | Salt Stress | Salt Stress + L-Histidine | Percentage Increase |

| Total Root Length (cm) | 1690 | 2621 | 55.1% |

| Root Projected Area | - | - | 45.8% |

| Root Surface Area | - | - | 45.3% |

| Root Furcation Number | - | - | 63.2% |

| Root Tip Number | - | - | 30.1% |

Data derived from a study on Zea mays roots under 100 mM NaCl stress. frontiersin.org

The mechanism by which L-histidine confers salt tolerance involves complex interactions with plant hormones and key metabolic pathways. frontiersin.org Transcriptome analysis of maize roots has revealed that histidine treatment leads to significant changes in gene expression. nih.gov Differentially expressed genes (DEGs) were found to be enriched in pathways related to plant hormone signal transduction, glycolysis, and nitrogen metabolism. nih.govnih.gov

Histidine kinases are known to be important regulators in plant development, responding to both hormonal cues and environmental stimuli. frontiersin.org The application of histidine appears to modulate these signaling pathways, helping to restore the balance between growth and stress response mechanisms. frontiersin.org For instance, within 24 hours of histidine treatment under salt stress, there is a significant enrichment of DEGs involved in phytohormone signaling. nih.govnih.gov

Furthermore, histidine influences crucial metabolic processes. Salt stress can disrupt nitrogen metabolism by affecting enzymes like nitrate (B79036) reductase and glutamine synthetase. frontiersin.org Research shows that histidine treatment significantly increases the activity of these enzymes, thereby improving nitrogen assimilation. nih.govnih.gov It also impacts sugar metabolism, which is often altered under saline conditions. frontiersin.org

Role in Aquatic Environments and High-Salt Stress

The unique properties of the histidine molecule, particularly its imidazole (B134444) side chain, make it highly effective in high-salt aquatic environments. This has implications for both marine organisms and industrial applications.

In marine biology, a key challenge for many organisms is maintaining the function of proteins and peptides in high-salt conditions, which can suppress electrostatic interactions necessary for their activity. nih.gov Research on piscidin 1, an antimicrobial peptide found in marine organisms, has shown that the presence of histidine residues is critical for its activity in high-salt environments like the ocean (~500mM NaCl). nih.gov The histidine side chain can coordinate with sodium ions (Na⁺) and the phosphate (B84403) groups on lipid headgroups, a mechanism that enables the peptide to interact with and permeate bacterial membranes even with increased electrostatic screening. nih.gov This histidine-mediated salt tolerance is ion-specific and plays a vital role in the innate immune defense of marine life. nih.gov

Beyond its biological role, L-histidine has been investigated as a corrosion inhibitor for carbon steel in aqueous sodium chloride solutions, simulating seawater environments. mdpi.com Studies show that L-histidine can effectively reduce the corrosion rate of steel, with inhibition efficiency increasing with concentration. mdpi.com It adsorbs onto the metal surface, forming a protective layer that mitigates the corrosive effects of the high-chloride medium. mdpi.com

At a physiological level in non-aquatic animals, histidine supplementation has been shown to counteract hepatic oxidative stress induced by high-salt exposure. nih.gov It achieves this by enhancing the endogenous synthesis of glutathione (B108866) and increasing the activity of antioxidant enzymes, offering insights into its protective mechanisms against salt-induced stress. nih.gov

Applications in Animal Nutrition and Feed Additives

L-Histidine hydrochloride monohydrate is widely recognized as an effective source of the essential amino acid L-histidine for use in animal feed. researchgate.netnih.gov Regulatory bodies have approved its use as a nutritional additive for all animal species, as well as a feed flavouring compound. researchgate.netnih.gov

As a nutritional additive, L-histidine is supplemented in diets to meet the specific requirements of the target species, ensuring proper growth and health. nih.govfood.gov.uk It is particularly crucial for non-ruminant species. nih.gov For ruminants, it requires protection against degradation in the rumen to be fully efficacious. researchgate.netnih.gov In aquaculture, particularly for salmonids, dietary histidine is essential for preventing the development of cataracts, a significant issue in farmed salmon. uib.no

When used as a flavouring compound, it is added at much lower levels than for nutritional purposes, typically up to 25 mg/kg of complete feed. researchgate.netnih.gov The safety and efficacy of L-histidine hydrochloride produced through fermentation with various strains of Escherichia coli and Corynebacterium glutamicum have been thoroughly evaluated and confirmed. researchgate.netnih.govresearchgate.net These assessments have concluded that its use in animal nutrition is safe for the target animals, consumers of animal products, and the environment. researchgate.netresearchgate.net

Table 2: Applications of L-Histidine Hydrochloride in Animal Feed

| Application Type | Functional Group | Target Species | Key Considerations |

| Nutritional Additive | Amino acids, their salts and analogues | All animal species | Supplemented to meet dietary requirements. researchgate.netfood.gov.uk Requires protection for efficacy in ruminants. nih.gov |

| Sensory Additive | Flavouring compounds | All animal species | Used at low levels (e.g., up to 25 mg/kg) to enhance feed taste. researchgate.netnih.gov |

Future Directions and Interdisciplinary Research on L Histidine Hydrochloride

Development of Novel Analytical Techniques

The accurate and sensitive detection of L-histidine and its derivatives is crucial for advancing research into its physiological roles and therapeutic potential. While traditional methods like High-Performance Liquid Chromatography (HPLC) are widely used, future research is focused on developing novel analytical techniques that offer greater sensitivity, specificity, and efficiency. sielc.comgoogle.com

Current research highlights the use of various HPLC methods for the analysis of histidine-related compounds. For instance, a reverse-phase (RP) HPLC method allows for the analysis of L-histidine hydrochloride monohydrate using a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring Mass Spectrometry (MS) compatibility, phosphoric acid can be substituted with formic acid. sielc.com Another approach utilizes a mixed-mode column with a mobile phase of water, acetonitrile, and a sulfuric acid buffer to separate and analyze histidine and its derivatives, with UV detection at 200 nm. sielc.com

Innovations in analytical methods are moving beyond conventional chromatography. A highly sensitive on-line fluorimetric method has been developed for the determination of histidine, based on its reaction with o-phthalaldehyde (B127526) in a mildly basic medium to produce a fluorescent derivative. nih.gov This zone fluidics-based technique boasts a low limit of detection (LOD) of 31 nmol·L−1 and minimizes waste generation compared to traditional flow techniques like HPLC. nih.gov Such advancements are critical for analyzing histidine in biological samples like human urine, where it can be an indicator of metabolic disorders. nih.gov

Future directions will likely involve the refinement of these techniques and the exploration of new analytical platforms. The goal is to develop methods that are not only more sensitive and rapid but also adaptable for high-throughput screening and in-vivo monitoring, providing real-time data on L-histidine hydrochloride metabolism and interactions.

Table 1: Comparison of Analytical Techniques for Histidine Detection

| Technique | Column/Method Principle | Mobile Phase/Reagents | Detection Method | Key Advantages |

|---|---|---|---|---|

| Reverse-Phase HPLC sielc.com | Reverse Phase (RP) | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | UV or Mass Spectrometry (MS) | Simple conditions, scalable for preparative separation. |

| Mixed-Mode HPLC sielc.com | Primesep 100 mixed-mode column | Acetonitrile, Water, Sulfuric Acid buffer | UV (200 nm) | High selectivity for separating related compounds. |

| HILIC HPLC jocpr.com | Hydrophilic Interaction Liquid Chromatography (HILIC) with Silica Column | Potassium Dihydrogen Phosphate (B84403), Acetonitrile | HPLC | Analysis without derivatization, high accuracy and precision. |

| On-line Fluorimetry nih.gov | Zone fluidics-based reaction with o-phthalaldehyde | o-phthalaldehyde (OPA), KH2PO4, NaOH, HCl | Fluorescence (λex/λem = 360/440 nm) | High sensitivity (nanomolar level), minimal waste. |

Advanced Computational Modeling of L-Histidine Hydrochloride Interactions

Computational modeling has become an indispensable tool for understanding the molecular interactions and properties of complex biomolecules. For L-histidine hydrochloride, advanced computational techniques are paving the way for predicting its behavior in biological systems, designing new applications, and elucidating its mechanism of action at the atomic level.

Researchers are employing methods like Density Functional Theory (DFT) to investigate the structural and thermodynamic properties of histidine-containing crystals. nih.gov For example, DFT has been used to calculate the ionic interaction energy and electrostatic potential maps of L-histidine bis(fluoride) crystals, confirming their thermal stability and suitability for nonlinear optical applications. nih.gov Such computational approaches provide insights that are complementary to experimental data from techniques like X-ray diffraction. nih.gov

Molecular dynamics (MD) simulations and pharmacophore mapping are also being used to model the binding of histidine and its analogs to proteins. In one study, a possible binding conformation of L-histidinal, an intermediate in L-histidine biosynthesis, to its enzyme histidinol (B1595749) dehydrogenase was predicted using computational modeling. nih.gov This was achieved by analyzing the active conformations of potent inhibitors and comparing the geometry of the predicted structure with known zinc-coordinating ligands in other proteins. nih.gov These in-silico methods are crucial for drug design and understanding enzyme mechanisms. Furthermore, computational studies are exploring the potential of L-amino acids, including histidine, as corrosion inhibitors, using Monte Carlo simulations to study their adsorption on metal surfaces. mdpi.com

The future of computational modeling for L-histidine hydrochloride will involve more complex simulations that can model its interactions in crowded cellular environments, its role in protein stabilization, and its influence on the dynamics of large biomolecular complexes. pfanstiehl.com These advanced models will be critical for rational drug design and the development of novel biomaterials.

Table 2: Applications of Computational Modeling in L-Histidine Research

| Computational Method | Subject of Study | Key Findings/Applications |

|---|---|---|

| Density Functional Theory (DFT) nih.gov | L-histidine bis(fluoride) crystal | Calculated interaction energies and electrostatic potential; confirmed thermal stability for optical applications. |

| Pharmacophore Mapping & Energy Minimization nih.gov | L-histidinal binding to histidinol dehydrogenase | Predicted the binding conformation of an intermediate, providing insights into enzyme-ligand interactions. |

| Monte Carlo Simulations mdpi.com | L-amino acids as corrosion inhibitors | Evaluated the adsorption energy of L-amino acids on an iron surface to predict inhibitory properties. |

| Molecular Dynamics (MD) Simulations biorxiv.org | Histamine (B1213489) binding to H3 receptor | Studied the mechanisms of activation and inactivation of a G-protein coupled receptor by its natural agonist, derived from histidine. |

Integration with Omics Technologies (Proteomics, Metabolomics)

The integration of L-histidine hydrochloride research with "omics" technologies, particularly proteomics and metabolomics, is revolutionizing our understanding of its systemic effects. These high-throughput approaches allow for a comprehensive analysis of the changes in proteins and metabolites in response to fluctuations in L-histidine levels, revealing its involvement in complex biological networks.

Metabolomic studies are uncovering the intricate roles of histidine in metabolic health and disease. For instance, untargeted metabolomic analysis of bovine mammary epithelial cells revealed that high levels of non-esterified fatty acids (NEFAs), which are associated with the metabolic disorder ketosis, disrupt fatty acid and steroid biosynthesis pathways. mdpi.com The same study showed that L-histidine treatment could modulate these pathways, suggesting a potential therapeutic role. mdpi.com In clinical research, combined plasma metabolomic and transcriptomic analyses have identified histidine as a potential biomarker for Systemic Lupus Erythematosus (SLE), with decreased plasma levels correlating with disease-associated damage. nih.gov